molecular formula C20H18O8 B1229655 13-Dihydrocarminomycinone CAS No. 62152-30-1

13-Dihydrocarminomycinone

Cat. No.: B1229655
CAS No.: 62152-30-1
M. Wt: 386.4 g/mol
InChI Key: KDJVINVDTSBKRU-KVZSADQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Dihydrocarminomycinone is a derivative within the anthracycline class of compounds, closely associated with Carminomycin, a known antitumor antibiotic. According to Daicel Pharma Standards , the compound is classified as a Carminomycin impurity and is characterized by the molecular formula C₂₆H₂₉NO₁₀ and a molecular weight of 515.52 g/mol. It exists as a dark brown gummy material, soluble in methanol, and is stored at 2–8°C. Its IUPAC name highlights structural features, including a hydroxyethyl group, multiple hydroxyls, and a tetrahydrotetracene backbone. The compound’s role in biosynthesis or therapeutic applications remains under investigation, though its enzymatic reactivity suggests significance as an intermediate (see §3).

Properties

CAS No.

62152-30-1

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(7S,9S)-4,6,7,9,11-pentahydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,7,11,21-23,25,27-28H,5-6H2,1H3/t7-,11-,20-/m0/s1

InChI Key

KDJVINVDTSBKRU-KVZSADQJSA-N

SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O

Isomeric SMILES

C[C@@H]([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O

Other CAS No.

62152-30-1

Synonyms

13-dihydrocarminomycinone
13-dihydrocarubicinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

13-Dihydrocarminomycinone is closely related to Carminomycin, Carminomycinone, and Daunomycin derivatives. Key distinctions include:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Role in Enzymatic Reactions Reference
This compound C₂₆H₂₉NO₁₀ 515.52 Hydroxyethyl, tetrahydrotetracene Methanol Substrate for methyltransferase
Carminomycin Not explicitly provided Likely ketone at C13, glycoside Methanol Parent antitumor antibiotic
Carminomycinone Presumed aglycone Aglycone (no sugar moiety) Not specified Precursor in biosynthesis
13-Dihydrocarminomycin C₂₆H₂₉NO₁₀ 515.52 Glycosylated form Methanol Substrate yielding dihydrodaunomycin
Daunomycin C₂₇H₂₉NO₁₀ 527.52 Amino sugar, tetracyclic aglycone Water DNA intercalation, clinical use

Notes:

  • Structural Modifications: The "dihydro" designation in this compound implies hydrogenation at position 13, likely reducing a ketone to an alcohol, altering reactivity compared to Carminomycinone .
  • Enzymatic Reactivity: In methyltransferase assays, this compound serves as a substrate, leading to 13-dihydrodaunomycin (DHD), whereas Carminomycinone yields daunomycin (DAU). This indicates that hydrogenation at C13 shifts methylation outcomes .

Research Findings

Electrophoresis and Methyltransferase Activity

In a 1993 study by the Society for General Microbiology, this compound was used as a substrate alongside Carminomycin, Carminomycinone, and 13-Dihydrocarminomycin in methyltransferase assays . Key results include:

  • Product Differentiation: this compound produced 13-dihydrodaunomycin (DHD), while Carminomycinone generated daunomycin (DAU). This highlights the critical role of C13 hydrogenation in directing methylation sites.
  • Reactivity Hierarchy: Substrate conversion efficiency followed the order: Carminomycinone > this compound, suggesting steric or electronic effects from the dihydro modification impede enzymatic processing.

Data Tables

Comparative Physicochemical Properties

Property This compound Carminomycin (inferred) Daunomycin
Molecular Formula C₂₆H₂₉NO₁₀ C₂₆H₂₇NO₁₀ (assumed) C₂₇H₂₉NO₁₀
Molecular Weight 515.52 ~513.49 (calculated) 527.52
Solubility Methanol Methanol Water
Key Modification C13 hydrogenation C13 ketone Amino sugar moiety
Biological Role Intermediate Antitumor agent Clinical chemotherapeutic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.